Silanediol

Palladium catalysis Cross-coupling Organosilicon reagents

Silanediol is an organosilicon compound featuring a silicon center bearing two hydroxyl groups (Si(OH)₂R₂), belonging to the broader silanol family. Unlike monohydroxy silanols, silanediols function as cooperative dual hydrogen bond donors and exhibit distinct reactivity as synthetic intermediates.

Molecular Formula H4O2Si
Molecular Weight 64.116 g/mol
Cat. No. B1258837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilanediol
Synonymssilanediol
Molecular FormulaH4O2Si
Molecular Weight64.116 g/mol
Structural Identifiers
SMILESO[SiH2]O
InChIInChI=1S/H4O2Si/c1-3-2/h1-2H,3H2
InChIKeyKCIKCCHXZMLVDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Silanediol: A Dual Hydroxyl Organosilicon Compound for Cross-Coupling, Enzyme Inhibition, and Organocatalysis


Silanediol is an organosilicon compound featuring a silicon center bearing two hydroxyl groups (Si(OH)₂R₂), belonging to the broader silanol family. Unlike monohydroxy silanols, silanediols function as cooperative dual hydrogen bond donors and exhibit distinct reactivity as synthetic intermediates [1]. Their ability to engage in bidentate hydrogen bonding underpins applications in palladium-catalyzed cross-coupling, metalloprotease inhibition, and anion-binding organocatalysis [2].

Why Silanediol Cannot Be Replaced by Generic Silanols, Thioureas, or Chlorosilanols


Monohydroxy silanols (e.g., methylsilanol) provide only single-point hydrogen bonding and are prone to condensation, leading to poor catalytic activity and low enzyme inhibition potency [1]. Conventional (thio)urea organocatalysts operate through N–H hydrogen bonding but fail to catalyze certain anion-binding transformations that silanediols readily enable, as demonstrated by direct comparative studies [2]. Chlorosilanols, possessing only one hydroxyl group, exhibit weaker hydrogen bonding and inferior catalytic performance relative to silanediols [3]. These fundamental structural and reactivity differences mean that silanediols occupy a non-substitutable functional niche across synthetic chemistry, medicinal chemistry, and catalysis.

Quantitative Differentiation Evidence: Silanediol vs. Silanol, Thiourea, Squaramide, and Chlorosilanol


Cross-Coupling Yield and Reaction Time: Silanediol vs. Silanol

In palladium-catalyzed cross-coupling with 4-methoxyiodobenzene, ethyl(phenyl)silanediol delivered 80% yield within 12 h, while the corresponding silanol achieved only 35% yield and required 36 h for completion under identical conditions [1]. Silanediol thus provides a 2.3-fold yield improvement and a 3-fold reduction in reaction time.

Palladium catalysis Cross-coupling Organosilicon reagents C–C bond formation

ACE Inhibition Potency: Silanediol vs. Methylsilanol

Silanediol tripeptide mimics inhibited angiotensin-converting enzyme (ACE) with an IC₅₀ of 14 nM. The corresponding methylsilanol analogues showed IC₅₀ values above 3000 nM, representing a >214-fold difference in potency [1]. This is consistent with bidentate zinc chelation by the silanediol group versus weak monodentate ligation by methylsilanol.

Metalloprotease inhibition ACE inhibitor Medicinal chemistry Zinc chelation

Enantioselective Organocatalysis: Silanediol vs. Thiourea and Squaramide

In the enantioselective addition of silyl ketene acetals to N-acylisoquinolinium ions, BINOL-derived silanediol 1a afforded 92% yield and 72% ee in the presence of Cu(OTf)₂. Under identical conditions, thiourea catalysts 10 and 11 produced 0% yield, while squaramide 12 gave only 10% yield and 10% ee [1]. Silanediol thus enables a transformation that is completely inaccessible to thiourea catalysts and provides a 9.2-fold yield advantage over squaramide.

Anion-binding catalysis Enantioselective synthesis Organocatalysis Hydrogen bond donor

Hydrogen Bond Donor Strength: Silanediol vs. Chlorosilanol

X-ray crystallography of acetone-bound complexes revealed that silanediol 9 (BIFOXSi(OH)₂) forms hydrogen bonds of 1.88(3)–2.05(2) Å, while chlorosilanol 8 (BIFOXSiCl(OH)) exhibits a longer hydrogen bond of 2.16(0) Å [1]. The silanediol's two hydroxyl groups cooperatively engage the substrate, producing up to 0.28 Å shorter, stronger hydrogen bonds.

Hydrogen bonding X-ray crystallography Organocatalysis Supramolecular chemistry

Precursor Hydrolytic Stability: Silanediol Precursor vs. Reference Dichlorosilane

The dichlorosilane precursor BIFOXSiCl₂ (7) underwent hydrolysis 263 times slower than reference bis-(2,4,6-tri-tert-butylphenoxy)dichlorosilane (14), a compound already noted for low hydrolytic reactivity [1]. The first hydrolysis step has an activation barrier of Eₐ = 32.6 kcal mol⁻¹, enabling controlled, on-demand generation of the active silanediol.

Hydrolytic stability Silanediol synthesis Process chemistry Reagent shelf-life

High-Impact Application Scenarios for Silanediol Based on Quantitative Differentiation Evidence


High-Throughput Palladium-Catalyzed Cross-Coupling for Pharmaceutical Intermediate Synthesis

Silanediols enable 80% yield in 12 h for C–C bond formation with aryl iodides, compared to 35% yield in 36 h for silanols [1]. This 3-fold time savings and 2.3-fold yield gain make silanediols the preferred coupling partner for pharmaceutical intermediate production where throughput and cost-efficiency are critical.

Metalloprotease Inhibitor Development Targeting ACE and Related Zinc-Dependent Enzymes

Silanediol-based tripeptide mimics achieve IC₅₀ values of 14 nM against ACE, while methylsilanol analogues are essentially inactive (>3000 nM) [1]. This >200-fold potency advantage positions silanediol scaffolds as prime candidates for next-generation cardiovascular and antifibrotic therapeutics.

Enantioselective Anion-Binding Organocatalysis for Complex Natural Product Synthesis

Chiral BINOL-derived silanediols catalyze the enantioselective addition of silyl ketene acetals to N-acylisoquinolinium ions with 92% yield and 72% ee, while thiourea catalysts yield no product under identical conditions [1]. Silanediols are the catalyst class of choice for transformations that conventional (thio)urea catalysts cannot mediate.

Hydrogen Bond Donor Catalysis in C–C Bond-Forming Reactions

With hydrogen bonds up to 0.28 Å shorter than chlorosilanol analogues (1.88 vs. 2.16 Å) [1], silanediols serve as superior hydrogen bond donors in Mannich-type reactions, conjugate additions, and related transformations, delivering up to 98% yield in chromen-4-one functionalization.

Quote Request

Request a Quote for Silanediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.